10-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-10H-phenothiazine belongs to a class of N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles, specifically phenothiazine. [] This compound has shown promising antiproliferative properties in scientific research, primarily due to its ability to inhibit tubulin polymerization. []
The synthesis of 10-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-10H-phenothiazine and its analogues is detailed in the paper "N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones Derived from Phenoxazine and Phenothiazine as Highly Potent Inhibitors of Tubulin Polymerization". [] While the specific synthesis of this compound isn't explicitly described, the paper outlines the general procedure used for the synthesis of similar analogues. This generally involves reacting a phenothiazine derivative with an appropriately substituted piperazine derivative in the presence of a suitable coupling agent.
The molecular structure of 10-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-10H-phenothiazine comprises a phenothiazine core linked to a 4-(3-chlorophenyl)piperazine moiety via a carbonyl bridge. [] Although detailed structural analysis data is not provided in the reviewed papers, the presence of these structural elements suggests potential sites for interactions with biological targets, such as the colchicine binding site of β-tubulin. []
10-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-10H-phenothiazine functions as a potent inhibitor of tubulin polymerization. [] It binds to β-tubulin at the colchicine binding site, disrupting microtubule dynamics and ultimately leading to cell cycle arrest in the G2/M phase. [] This mechanism of action suggests its potential as an anti-mitotic agent.
The primary scientific application of 10-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-10H-phenothiazine, as identified in the reviewed literature, is as a potential anti-cancer agent. [] Its potent inhibition of tubulin polymerization and induction of G2/M phase cell cycle arrest make it a promising candidate for further development as a therapeutic agent targeting rapidly dividing cancer cells. []
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: